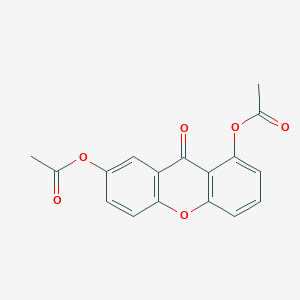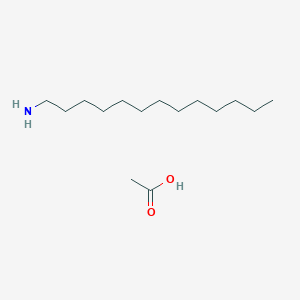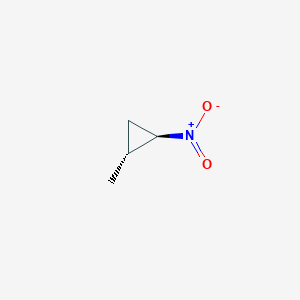
(1R,2R)-1-Methyl-2-nitrocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Methyl-2-nitrocyclopropane is a chiral cyclopropane derivative characterized by the presence of a methyl group and a nitro group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Methyl-2-nitrocyclopropane typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantioselectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Methyl-2-nitrocyclopropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives like nitroso or nitrate compounds.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-1-Methyl-2-nitrocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,2R)-1-Methyl-2-nitrocyclopropane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Dimethylcyclopropane: Similar in structure but lacks the nitro group.
(1R,2R)-1-Methyl-2-aminocyclopropane: Contains an amino group instead of a nitro group.
(1R,2R)-1-Methyl-2-hydroxycyclopropane: Contains a hydroxyl group instead of a nitro group
Uniqueness
(1R,2R)-1-Methyl-2-nitrocyclopropane is unique due to the presence of both a methyl and a nitro group on the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
15267-24-0 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(1R,2R)-1-methyl-2-nitrocyclopropane |
InChI |
InChI=1S/C4H7NO2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
HBJYAZQAIKWPFP-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1[N+](=O)[O-] |
Canonical SMILES |
CC1CC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


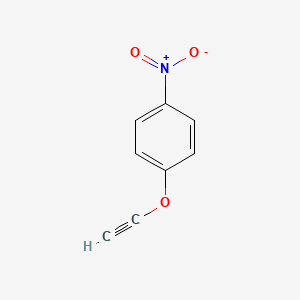
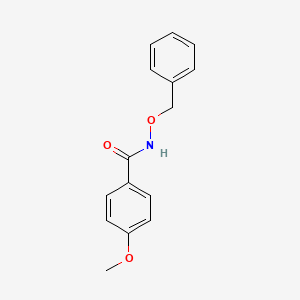
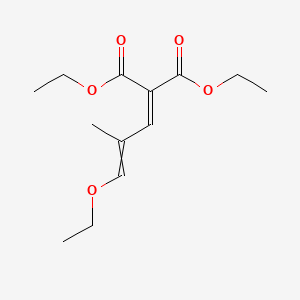
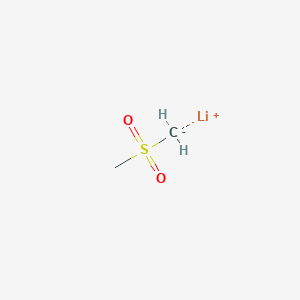
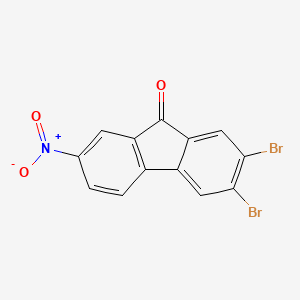
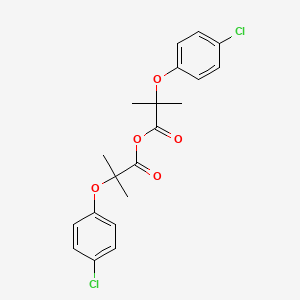
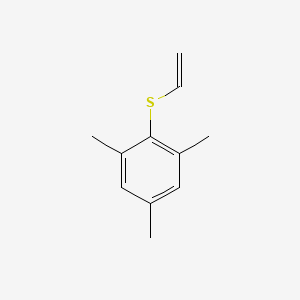
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)

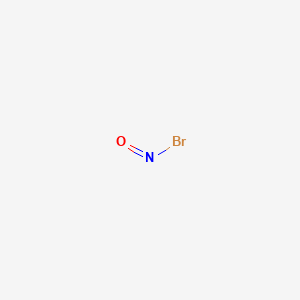
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

